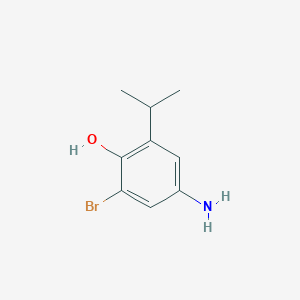
4-Amino-2-bromo-6-isopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-bromo-6-isopropylphenol is an organic compound with the molecular formula C9H12BrNO It is a derivative of phenol, where the phenol ring is substituted with an amino group at the 4-position, a bromine atom at the 2-position, and an isopropyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-6-isopropylphenol typically involves the bromination of 4-amino-6-isopropylphenol. The reaction is carried out by treating the starting material with bromine in an appropriate solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-bromo-6-isopropylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The amino group can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenols or anilines.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include reduced amines or other hydrogenated derivatives.
Scientific Research Applications
4-Amino-2-bromo-6-isopropylphenol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-bromo-6-isopropylphenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The bromine atom may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-bromo-6-methoxyphenol: Similar structure but with a methoxy group instead of an isopropyl group.
4-Amino-2-bromo-6-methylphenol: Similar structure but with a methyl group instead of an isopropyl group.
4-Amino-2-bromo-6-ethylphenol: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
4-Amino-2-bromo-6-isopropylphenol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and interactions compared to its analogs.
Properties
CAS No. |
15028-17-8 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
4-amino-2-bromo-6-propan-2-ylphenol |
InChI |
InChI=1S/C9H12BrNO/c1-5(2)7-3-6(11)4-8(10)9(7)12/h3-5,12H,11H2,1-2H3 |
InChI Key |
BSCDGUZTGPPCAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)

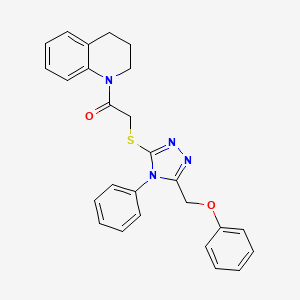
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)
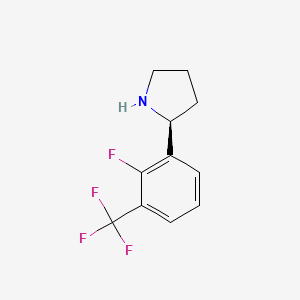

![[2,4'-Bipyridine]-6-carbaldehyde](/img/structure/B12994691.png)
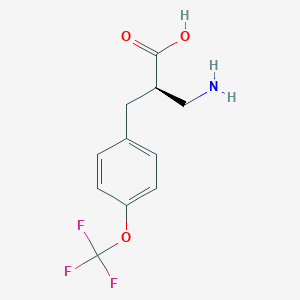
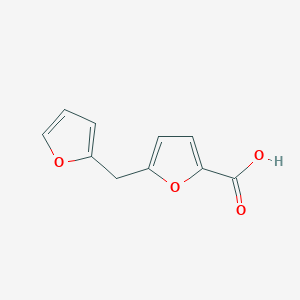
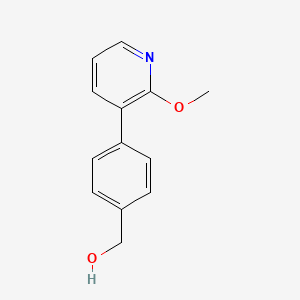
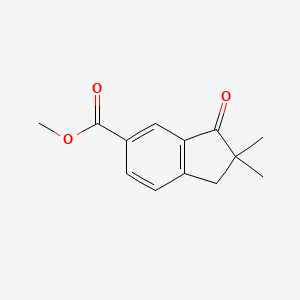
![5-(o-Tolyl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B12994730.png)
![2-(Tetrahydro-2H-pyran-4-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12994736.png)
![Methyl 3-(4-bromo-1H-pyrazol-1-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12994737.png)
